1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione
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Overview
Description
1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrimido[5,4-d][1,2]diazepines, which are characterized by their fused ring systems and diverse chemical properties.
Preparation Methods
The synthesis of 1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions. Common reagents used in the synthesis include phenylhydrazine hydrochloride, benzaldehyde derivatives, and various catalysts . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Scientific Research Applications
1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent due to its interaction with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. Molecular docking studies have shown that the compound fits well into the active sites of certain enzymes, characterized by lower binding free energy .
Comparison with Similar Compounds
1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione can be compared with other similar compounds such as:
- 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3,5-tris(4-methylphenyl)benzene
- 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
These compounds share structural similarities but differ in their chemical properties and applications. The unique fused ring system of this compound sets it apart, providing distinct advantages in specific research and industrial applications .
Properties
Molecular Formula |
C23H22N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1,3-dimethyl-5,8-bis(4-methylphenyl)-9H-pyrimido[5,4-d]diazepine-2,4-dione |
InChI |
InChI=1S/C23H22N4O2/c1-14-5-9-16(10-6-14)18-13-19-20(22(28)27(4)23(29)26(19)3)21(25-24-18)17-11-7-15(2)8-12-17/h5-12H,13H2,1-4H3 |
InChI Key |
LPRXFCINUHRVID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=C(C2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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